molecular formula C8H16ClN3 B12223732 [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine

[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine

Cat. No.: B12223732
M. Wt: 189.68 g/mol
InChI Key: MNTYGLLGOZHWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a propylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.

    Methylation: The methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Propylamine Group: The final step involves the alkylation of the methylated pyrazole with 3-chloropropylamine hydrochloride in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new materials with specific chemical properties.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is explored for its potential therapeutic applications

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors, influencing various signaling pathways and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative without the propylamine group.

    4-(1H-pyrazol-4-yl)methylamine: A pyrazole derivative with a methylamine group instead of propylamine.

    1-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the 1-position.

Uniqueness

[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is unique due to the presence of both a methyl group and a propylamine group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-3-4-9-5-8-6-10-11(2)7-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

MNTYGLLGOZHWPU-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.